molecular formula C5H11NOS2 B8675305 methyl N-(2-hydroxypropyl)carbamodithioate

methyl N-(2-hydroxypropyl)carbamodithioate

Cat. No. B8675305
M. Wt: 165.3 g/mol
InChI Key: SDZWOXPXNCWEOC-UHFFFAOYSA-N
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Patent
US04181661

Procedure details

40 G (0.242 mmole) of 1-amino-2-propanol oxalate was suspended in 180 ml. of pyridine and 101 g. of triethylamine was added. The mixture was stirred mechanically for 1 hour, there cooled to 0° and 38 g. of carbon disulfide (0.5 mole) was added dropwise. After 2 hours at 0° C., 36 g. of methyl iodide (0.254 mole) was added dropwise and almost all solids dissolved. The mixture was stored in a refrigerator overnight (0°-5° C.). The mixture was poured into 2.4 l. of 3 N H2SO4 and extracted with ether 3 times. The ether extracts were washed with water, 3 N H2SO4, water, aqueous NaHCO3 solution and water, dried over Na2SO4 and stripped down to 18.79 g. (47%) of oily methyl N-(2-hydroxypropyl) dithiocarbamate.
Name
1-amino-2-propanol oxalate
Quantity
0.242 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Three
Quantity
0.254 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O)(=O)C(O)=O.[NH2:7][CH2:8][CH:9]([OH:11])[CH3:10].N1C=CC=CC=1.[C:18](=[S:20])=[S:19].[CH3:21]I>C(N(CC)CC)C>[OH:11][CH:9]([CH3:10])[CH2:8][NH:7][C:18](=[S:20])[S:19][CH3:21] |f:0.1|

Inputs

Step One
Name
1-amino-2-propanol oxalate
Quantity
0.242 mmol
Type
reactant
Smiles
C(C(=O)O)(=O)O.NCC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(=S)=S
Step Four
Name
Quantity
0.254 mol
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred mechanically for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
there cooled to 0°
WAIT
Type
WAIT
Details
After 2 hours at 0° C.
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
almost all solids dissolved
CUSTOM
Type
CUSTOM
Details
was stored in a refrigerator overnight (0°-5° C.)
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was poured into 2.4 l
EXTRACTION
Type
EXTRACTION
Details
of 3 N H2SO4 and extracted with ether 3 times
WASH
Type
WASH
Details
The ether extracts were washed with water, 3 N H2SO4, water, aqueous NaHCO3 solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC(CNC(SC)=S)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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